molecular formula C19H17N5O B11204623 (4-Methoxyphenyl)[1-(4-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine

(4-Methoxyphenyl)[1-(4-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine

Cat. No.: B11204623
M. Wt: 331.4 g/mol
InChI Key: DXGXXOPYFUWFQB-UHFFFAOYSA-N
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Description

The compound (4-Methoxyphenyl)[1-(4-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine belongs to the pyrazolo-pyrimidine class, characterized by a fused bicyclic heteroaromatic core. Its structure comprises:

  • Pyrazolo[4,5-e]pyrimidine core: Positions 1 and 4 are substituted with a 4-methylphenyl group and a 4-methoxyphenylamine moiety, respectively.
  • The 4-methylphenyl group at position 1 provides steric bulk and lipophilicity.

This compound’s structural framework is associated with diverse biological activities, including antifungal, antitumor, and antiviral properties, as observed in related derivatives .

Properties

Molecular Formula

C19H17N5O

Molecular Weight

331.4 g/mol

IUPAC Name

N-(4-methoxyphenyl)-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C19H17N5O/c1-13-3-7-15(8-4-13)24-19-17(11-22-24)18(20-12-21-19)23-14-5-9-16(25-2)10-6-14/h3-12H,1-2H3,(H,20,21,23)

InChI Key

DXGXXOPYFUWFQB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NC4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxyphenyl)[1-(4-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine typically involves multi-step organic reactions One common method involves the condensation of 4-methoxyphenylhydrazine with 4-methylbenzaldehyde to form an intermediate hydrazone This intermediate is then cyclized with a suitable reagent, such as ammonium acetate, to form the pyrazolopyrimidine core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and solvent choice, are crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxyphenyl)[1-(4-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or substituted amines.

Scientific Research Applications

Chemistry

In chemistry, (4-Methoxyphenyl)[1-(4-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. It can interact with specific proteins or enzymes, providing insights into their functions and mechanisms.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, anti-cancer, or anti-microbial activities, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (4-Methoxyphenyl)[1-(4-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit a key enzyme in a metabolic pathway, resulting in the accumulation or depletion of certain metabolites.

Comparison with Similar Compounds

Structural Variations in Pyrazolo-Pyrimidine Cores

The pyrazolo[4,5-e]pyrimidine isomer (target compound) differs from the more common pyrazolo[3,4-d]pyrimidine isomers (e.g., ) in ring fusion positions. This alters electronic distribution and spatial geometry, impacting biological target interactions.

Table 1: Core Structure Comparison
Compound Core Structure Key Substituents Molecular Weight
Target Compound Pyrazolo[4,5-e]pyrimidine 1-(4-Methylphenyl), 4-(4-Methoxyphenylamine) ~348.38*
N-(furan-2-ylmethyl)-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine Pyrazolo[3,4-d]pyrimidine 1-(3-Methylphenyl), 4-(Furan-2-ylmethylamine) 305.34
N-(4-Ethoxyphenyl)-6-(4-methylpiperidin-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine Pyrazolo[3,4-d]pyrimidine 1-Phenyl, 4-(4-Ethoxyphenylamine), 6-(4-Methylpiperidinyl) 428.54
1-(4-Chlorobenzyl)-N-(2-methoxyethyl)pyrazolo[3,4-d]pyrimidin-4-amine Pyrazolo[3,4-d]pyrimidine 1-(4-Chlorobenzyl), 4-(2-Methoxyethylamine) ~358.83*

*Estimated based on molecular formula.

Substituent Analysis

Position 1 Substitutions
  • Target Compound : 4-Methylphenyl group (moderate lipophilicity, steric hindrance).
  • Analog in : 3-Methylphenyl (meta-substitution reduces symmetry).
  • Analog in : Phenyl (simpler structure, lower steric demand).
  • Analog in : 4-Chlorobenzyl (electron-withdrawing Cl increases polarity).

Impact : Bulky substituents (e.g., benzyl in ) may hinder target binding, while methyl groups balance lipophilicity and steric effects.

Position 4 Substitutions (Amine Moieties)
  • Target Compound : 4-Methoxyphenylamine (electron-donating methoxy enhances solubility).
  • Analog in : 4-Ethoxyphenylamine (longer alkoxy chain increases lipophilicity).
  • Analog in : 2-Methoxyethyl (flexible chain improves solubility).

Impact : Methoxy/ethoxy groups improve membrane permeability, while heterocycles (e.g., furan) may engage in π-π stacking or H-bonding .

Physicochemical Properties

  • LogP and Solubility : The target compound’s methoxy group likely reduces LogP compared to ethoxy or chlorophenyl analogs, improving aqueous solubility.
  • Molecular Weight : At ~348 Da, it falls within the drug-like range, unlike higher-weight analogs (e.g., 428 Da in ), which may face bioavailability challenges.

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